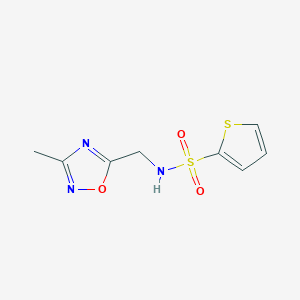

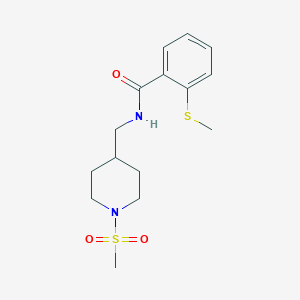

![molecular formula C6H3BrN2O B2610231 4-Bromobenzo[c][1,2,5]oxadiazole CAS No. 35036-93-2](/img/structure/B2610231.png)

4-Bromobenzo[c][1,2,5]oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

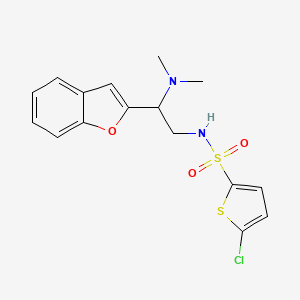

4-Bromobenzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C6H3BrN2O . It is used in the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of 4-Bromobenzo[c][1,2,5]oxadiazole involves the functionalization of the preliminary prepared uncharged 1,2,4-oxadiazole system . Bromoderivatives of benzofused 1,2,5-thiadiazoles are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials .

Molecular Structure Analysis

The molecular structure of 4-Bromobenzo[c][1,2,5]oxadiazole consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The electronic structure and delocalization in 4-Bromobenzo[c][1,2,5]oxadiazole were studied using X-ray diffraction analysis and ab initio calculations .

Chemical Reactions Analysis

The chemical reactions involving 4-Bromobenzo[c][1,2,5]oxadiazole are based on the functionalization of the preliminary prepared uncharged 1,2,4-oxadiazole system .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromobenzo[c][1,2,5]oxadiazole include a molecular weight of 199.00 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 133 .

科学的研究の応用

Photovoltaic Materials Design

4-Bromobenzo[c][1,2,5]oxadiazole serves as a precursor for synthesizing dyes used in photovoltaic materials. These dyes play a crucial role in enhancing the efficiency of solar cells. Researchers explore its electron-withdrawing properties to design effective photovoltaic systems .

Medicinal Chemistry

The 1,3,4-oxadiazole moiety, which includes 4-bromobenzo[c][1,2,5]oxadiazole, is a versatile pharmacophore with broad applications in medicine. It acts as a core structure for various pharmaceutical agents. Its adaptable nature allows for tailored modifications to enhance drug properties .

Anticancer Potential

Benzo[c][1,2,5]oxadiazoles, including the brominated derivatives, exhibit potent pharmacological activities. Researchers investigate their potential as anticancer agents due to their unique structural features. These compounds may interfere with cancer cell growth and proliferation .

Organic Electronics

The electron-withdrawing character of benzo[c][1,2,5]oxadiazoles makes them valuable in organic electronics. They contribute to the development of donor-acceptor materials with small bandgaps. These materials find applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other electronic devices .

Luminescent Materials

Researchers explore the luminescent properties of 4-bromobenzo[c][1,2,5]oxadiazole and related compounds. These materials can emit light under specific conditions, making them useful in optoelectronic devices, sensors, and imaging applications .

Synthetic Chemistry

4-Bromobenzo[c][1,2,5]oxadiazole serves as a building block in synthetic chemistry. Its unique structure allows for diverse functionalization, enabling the creation of novel compounds with tailored properties. Researchers use it as a starting point for designing new materials and reactions .

作用機序

Target of Action

4-Bromobenzo[c][1,2,5]oxadiazole is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . The primary targets of 4-Bromobenzo[c][1,2,5]oxadiazole are therefore the molecules involved in these photovoltaic processes.

Mode of Action

The mode of action of 4-Bromobenzo[c][1,2,5]oxadiazole involves its interaction with its targets in the photovoltaic process. By introducing electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets were constructed . The obtained F-CTF-3 nanosheet shows much higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .

Biochemical Pathways

The biochemical pathways affected by 4-Bromobenzo[c][1,2,5]oxadiazole are those involved in the synthesis of organic dyes and photovoltaic materials . The compound plays an important role as electron-withdrawing building blocks in the synthesis of these materials .

Pharmacokinetics

The pharmacokinetics of 4-Bromobenzo[c][1,2,5]oxadiazole involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits high GI absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.18 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.33 .

Result of Action

The result of the action of 4-Bromobenzo[c][1,2,5]oxadiazole is the production of effective photovoltaic materials . The compound’s interaction with its targets leads to the formation of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which show much higher fluorescence quantum yield .

将来の方向性

Future research on 4-Bromobenzo[c][1,2,5]oxadiazole could focus on its potential applications in the field of organic electronics and its role in the synthesis of dyes for photovoltaic materials . Additionally, the development of boron-based heterocycles as potential therapeutic agents is a promising area of research .

特性

IUPAC Name |

4-bromo-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQKWDMHOOXMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35036-93-2 |

Source

|

| Record name | 4-bromo-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

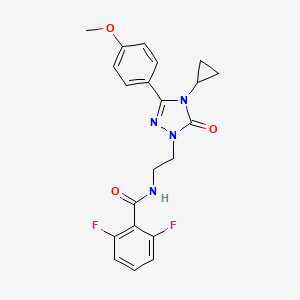

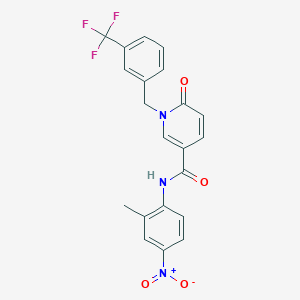

![7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2610150.png)

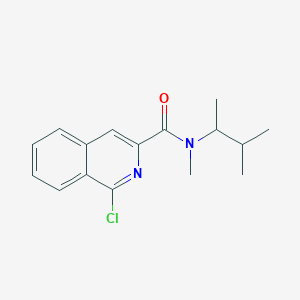

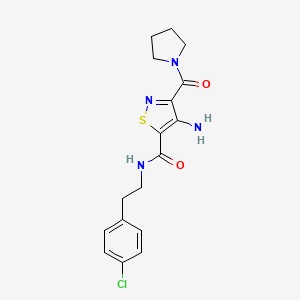

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2610157.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

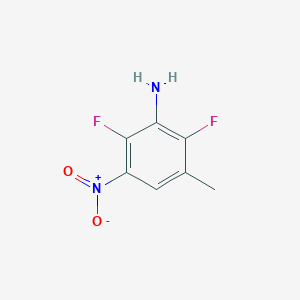

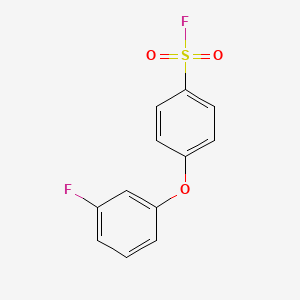

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)